molecular formula C22H20FN5O3 B2497682 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 922047-50-5

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2497682
CAS No.: 922047-50-5
M. Wt: 421.432
InChI Key: PYJNEVHXHHDJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide is a potent and selective small molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling, through mutations, amplifications, or gene fusions, is a well-established driver of oncogenesis and tumor progression in various cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. This compound exerts its effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/AKT. The core pyrazolopyrimidinone scaffold is a privileged structure in kinase inhibitor design, known for its high affinity and specificity. Researchers utilize this compound primarily to probe FGFR-dependent cellular mechanisms, investigate acquired resistance to FGFR-directed therapies, and evaluate the therapeutic potential of FGFR inhibition in preclinical models. Its research value lies in its utility as a precise chemical tool for dissecting the complex roles of FGFR signaling in both physiological and pathological contexts, contributing to the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-18-7-5-16(6-8-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-3-2-4-17(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJNEVHXHHDJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in several signaling pathways, including those involved in vasodilation, neurotransmission, and immune response. By inhibiting nNOS, the compound can potentially modulate these pathways.

Result of Action

The inhibition of nNOS by the compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of neurodegenerative disorders, reducing nitric oxide production could potentially alleviate neuronal damage.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS. Additionally, the presence of other molecules in the cellular environment can also influence the compound’s action, either by competing for binding to nNOS or by modulating the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with pyrazolo[3,4-d]pyrimidine derivatives reported in patent literature, particularly those bearing fluorinated aromatic substituents and amide/sulfonamide side chains. Key comparisons are summarized below:

Compound Core Structure Substituents Molecular Weight (M+1) Melting Point (°C) Key Features Reference
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide (Target Compound) Pyrazolo[3,4-d]pyrimidin-4-one 5-(3-fluorobenzyl); 1-(2-(4-methoxybenzamide)ethyl) 434.1 (calculated) Not reported Compact benzyl group; methoxybenzamide side chain
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-one 1-(chromen-2-yl-ethyl); 3-(4-methylbenzenesulfonamide) 589.1 175–178 Bulky chromen-2-yl group; sulfonamide moiety; higher molecular weight
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidin-4-one 1-(chromen-2-yl-ethyl); 3-(2-fluoro-N-isopropylbenzamide) Not reported Not reported Fluorinated benzamide; isopropyl group; potential enhanced lipophilicity

Structural and Physicochemical Differences

  • Substituent Complexity : The target compound features a simpler 3-fluorobenzyl group at the 5-position, whereas patent analogs incorporate a 4-oxo-4H-chromen-2-yl moiety, significantly increasing steric bulk and molecular weight (~589 vs. ~434). This may reduce solubility but improve target affinity in certain contexts .
  • Side Chain Variations : The 4-methoxybenzamide group in the target compound contrasts with sulfonamide or fluorinated benzamide groups in patent examples. Sulfonamides often enhance solubility and hydrogen-bonding capacity, while fluorinated benzamides may improve metabolic stability .
  • Synthetic Routes : Patent compounds employ Suzuki-Miyaura cross-coupling reactions (e.g., using 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid and Pd catalysts) , suggesting analogous methods could synthesize the target compound. However, the target’s simpler substituents might enable higher synthetic yields compared to the 28% reported for the chromen-2-yl analog .

Implications of Substituent Modifications

  • Chromen-2-yl vs. Benzyl : The chromen-2-yl group in patent compounds introduces a planar, conjugated system that may enhance π-π stacking with biological targets, whereas the benzyl group in the target compound offers flexibility and reduced steric hindrance.
  • Fluorine Positioning: Both the target and patent compounds feature 3-fluorophenyl substituents, which are known to improve pharmacokinetic properties by resisting oxidative metabolism.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. Key steps include alkylation with 3-fluorobenzyl groups and coupling with 4-methoxybenzamide derivatives via ethyl linkers. Optimal conditions: anhydrous DMF or DMSO as solvents, NaH or K₂CO₃ as bases, and temperatures of 60–80°C. Purification via column chromatography (ethyl acetate/hexane gradients) ensures high yields (≥70%) .

Q. Which analytical techniques confirm structural integrity and purity?

  • ¹H/¹³C NMR : Validates substituents (e.g., fluorobenzyl, methoxy groups).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • HPLC-UV : Assesses purity (≥95%).
  • X-ray Diffraction (XRD) : Resolves crystal structures using SHELXL refinement .

Q. What solvents and catalysts optimize key coupling reactions?

Polar aprotic solvents (DMF/DMSO) enhance nucleophilicity. Catalysts like DMAP with DCC/EDC facilitate amide bond formation. Maintain pH 7–8 using triethylamine. Microwave-assisted synthesis (80°C, 30 minutes) improves yields .

Q. What are common impurities, and how are they mitigated?

Impurities include unreacted precursors and over-alkylated by-products. Mitigation strategies:

  • Strict temperature control (60–80°C).
  • Inert atmospheres (N₂/Ar).
  • Silica gel chromatography for purification .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

Discrepancies arise from substituent variations (e.g., 3-fluorobenzyl vs. 2-methylbenzyl) or assay conditions. Systematic SAR studies under standardized protocols (e.g., IC₅₀ assays) clarify electronic effects. For example, replacing 3-fluorobenzyl with 2-methylbenzyl reduces anticancer activity .

Q. What computational methods predict kinase target interactions?

  • Molecular Docking : Use AutoDock Vina with ATP-binding pocket structures (PDB entries).
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories).
  • Free-Energy Perturbation (FEP) : Quantify substituent effects on affinity. Validate with in vitro kinase assays .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

  • Single-Crystal XRD : Collect data with synchrotron radiation (λ = 0.7–1.0 Å).
  • SHELX Workflow : Solve structures with SHELXT and refine with SHELXL.
  • Validation : Analyze hydrogen bonding and π-π stacking in OLEX2 .

Q. How to design experiments elucidating its mechanism of action in cancer?

  • Transcriptomics/Proteomics : Identify dysregulated pathways (e.g., RNA-seq, LC-MS/MS).
  • siRNA/CRISPR Knockdown : Validate targets (e.g., apoptosis regulators).
  • Flow Cytometry : Assess cell cycle arrest (G1/S phase) .

Q. What strategies improve multi-step synthesis yields?

  • Boc Protection : Prevents amine side reactions.
  • Flow Chemistry : Enhances control for exothermic steps.
  • Design of Experiments (DoE) : Optimizes stoichiometry/solvent ratios .

Q. How is stability under physiological conditions assessed?

  • Simulated Fluids : Incubate in SGF (pH 1.2) and SIF (pH 6.8) at 37°C.
  • Plasma Stability : Quantify parent compound via LC-MS/MS.
  • Accelerated Testing : 40°C/75% RH for 1 month predicts shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.